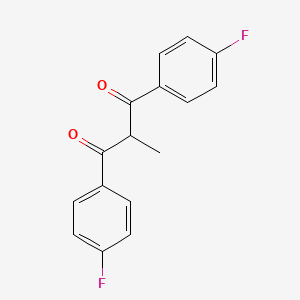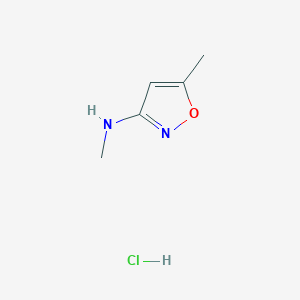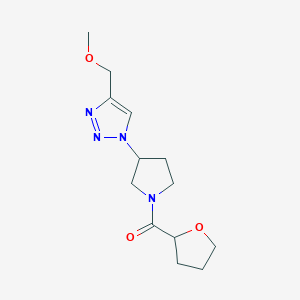![molecular formula C18H14N2O5 B2541358 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide CAS No. 922066-29-3](/img/structure/B2541358.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves multiple steps, including the formation of key intermediates such as indoline derivatives and isoindole. For instance, the synthesis of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives was achieved by designing and synthesizing compounds that fulfill the structural requirements of a pharmacophore, which were then evaluated for anticonvulsant activities . Similarly, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved esterification, fusion with phthalic anhydride, and coupling reactions to produce the desired isoindole .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, single-crystal X-ray diffraction (XRD) was used to verify the structure of an isoindole derivative, revealing N-H...O bonding that stabilizes the molecular configuration and results in the formation of S(6) hydrogen-bonded loops . In another study, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide showed linearly extended conformations and highlighted the importance of hydrogen bonding and packing interactions .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from their ability to undergo further chemical transformations. Density Functional Theory (DFT) studies on an isoindole derivative suggested that the HOMO is located over the substituted aromatic ring, while the LUMO is mainly over the indole side, indicating potential sites for nucleophilic and electrophilic attacks . Additionally, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide presents a method for creating a precursor that can lead to a series of 3,5-disubstituted benzoxazoles, demonstrating the compound's reactivity and potential for further derivatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of specific functional groups. For instance, the presence of acetamide groups and their conformational arrangements can significantly influence the compounds' physical properties, as seen in the crystal structures of related acetamides . The pharmacokinetic parameters and drug-likeness properties of these compounds have also been predicted through in silico studies, which are crucial for understanding their behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antimicrobial Applications
Compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide have been synthesized and evaluated for various biological activities. Notably, derivatives have been explored for their anti-inflammatory properties using in vitro and in vivo models, showing significant promise. Such compounds exhibit binding affinity towards human serum albumin and show promising results in protein denaturation and rat paw edema models, indicating potential applications in treating inflammation-related conditions. Additionally, derivatives of this compound have demonstrated notable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The molecular docking studies and binding interactions with proteins like human serum albumin offer insights into the mechanistic aspects of these bioactivities (Nikalje, Hirani, & Nawle, 2015; Nikalje, 2014; Patel & Dhameliya, 2010).
Anticonvulsant Applications
Another critical area of research is the exploration of these compounds for anticonvulsant activities. Derivatives have been synthesized and assessed in various models like maximal electroshock seizure and subcutaneous pentylenetetrazole-induced seizure models. These studies have shown that certain derivatives offer protection against seizures, indicating their potential as anticonvulsant agents. The interaction of these compounds with central nervous system receptors and their behavioral effects have been a significant focus, providing a foundation for further exploration in the treatment of convulsive disorders (Nikalje, Khan, & Ghodke, 2011; Nath et al., 2021; Kamiński et al., 2011).
Applications in Material Science
The compound and its derivatives have also found applications in material science, particularly in corrosion inhibition and polymer synthesis. Studies have shown that derivatives of this compound exhibit inhibiting activity for mild steel corrosion in acidic media. Moreover, the synthesis of optically active polyamides with pendent groups derived from the compound highlights its utility in creating novel materials with specific physical and chemical properties (Aouine et al., 2011; Faghihi, Absalar, & Hajibeygi, 2010).
Safety And Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For similar compounds, it is recommended to use appropriate safety measures, such as wearing protective gloves, eye protection, and respiratory protection. Operations should be carried out in a well-ventilated area to avoid inhalation of vapors .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, the biological evaluation of novel organoselenium compounds is an ongoing area of research .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(16(11)18(20)23)19-15(21)8-10-5-6-13-14(7-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYIWEFBBVSPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)




![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)



